molecular formula C19H20ClNO2 B5868389 2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one

2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one

Cat. No.: B5868389
M. Wt: 329.8 g/mol
InChI Key: FCHVBUUPLKMDAK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one typically involves the following steps:

    Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.

    Attachment of 4-chlorophenoxy group: This step involves the nucleophilic substitution reaction where the 4-chlorophenoxy group is introduced to the quinoline derivative.

    Formation of the final product: The final step involves the reaction of the intermediate with a suitable methylating agent to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share a similar core structure and are known for their diverse biological activities.

    Phenoxy compounds: Compounds containing the phenoxy group are often used in medicinal chemistry for their pharmacological properties.

Uniqueness

2-(4-chlorophenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-19(2,23-16-11-9-15(20)10-12-16)18(22)21-13-5-7-14-6-3-4-8-17(14)21/h3-4,6,8-12H,5,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHVBUUPLKMDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC2=CC=CC=C21)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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